molecular formula C19H20FN7O B6450005 6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2548998-95-2

6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No. B6450005
CAS RN: 2548998-95-2
M. Wt: 381.4 g/mol
InChI Key: JGCOJYWZIZWYGC-UHFFFAOYSA-N
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Description

The compound appears to contain a fluorinated pyridine moiety . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are influenced by the presence of a strong electron-withdrawing substituent in the aromatic ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, fluoropyridines can be synthesized using various methods . For instance, one approach involves the use of pinacol boronic esters in a process known as protodeboronation .

Scientific Research Applications

Transition Metal-Catalyzed Cross-Coupling Reactions

The compound’s fluorinated pyridine group can serve as an excellent substrate for Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a powerful method for forming carbon–carbon bonds, and its success lies in mild reaction conditions and functional group tolerance. The organoboron reagents, including those derived from 6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine, play a crucial role in these transformations.

Protodeboronation Reactions

Enantioenriched boronic esters, such as those derived from our compound, undergo protodeboronation with high stereospecificity . This process is valuable for creating chiral building blocks in organic synthesis.

Fluorination Chemistry

The 2-fluoro-4-methylpyridine subunit within our compound can be utilized in fluorination reactions. For instance, it can participate in the formation of 2-fluoropyridine or 2,6-difluoropyridine . These fluorinated derivatives find applications in medicinal chemistry and materials science.

properties

IUPAC Name

(5-fluoro-4-methylpyridin-2-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O/c1-11-3-15(21-4-14(11)20)19(28)27-7-12-5-26(6-13(12)8-27)18-16-17(22-9-23-18)25(2)10-24-16/h3-4,9-10,12-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCOJYWZIZWYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

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